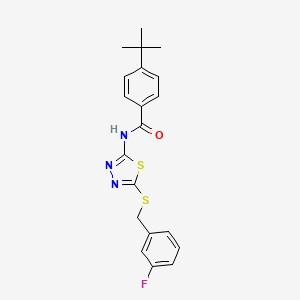

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-(tert-Butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a tert-butyl group at the para-position and a 3-fluorobenzylthio moiety at the 5-position of the thiadiazole ring. Its molecular formula is C₂₀H₂₀FN₃OS, with a molar mass of 369.46 g/mol . The compound’s structure combines a hydrophobic tert-butyl group, which may enhance membrane permeability, and a fluorinated benzylthio group, which could influence electronic properties and binding interactions.

Properties

IUPAC Name |

4-tert-butyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS2/c1-20(2,3)15-9-7-14(8-10-15)17(25)22-18-23-24-19(27-18)26-12-13-5-4-6-16(21)11-13/h4-11H,12H2,1-3H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAQSQKMLZIOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components:

- 1,3,4-Thiadiazole core (positions 2 and 5)

- 3-Fluorobenzylthio substituent (position 5)

- 4-tert-Butylbenzamide group (position 2)

Retrosynthetic cleavage suggests sequential installation of the thioether and benzamide moieties onto a preformed 2-amino-5-mercapto-1,3,4-thiadiazole intermediate.

Synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

The 1,3,4-thiadiazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide under basic conditions:

Procedure

- Dissolve thiosemicarbazide (10 mmol) in ethanol (20 mL).

- Add carbon disulfide (12 mmol) and potassium hydroxide (15 mmol).

- Reflux at 80°C for 6 hours.

- Acidify with dilute HCl to pH 2–3.

- Filter and recrystallize from ethanol to obtain 2-amino-5-mercapto-1,3,4-thiadiazole as white crystals (Yield: 68%, m.p. 142–144°C).

Key Characterization Data

- ¹H NMR (DMSO-d6): δ 13.21 (s, 1H, SH), 6.89 (s, 2H, NH2)

- IR (KBr): 3350 cm⁻¹ (NH2), 2550 cm⁻¹ (SH)

Amidation with 4-tert-Butylbenzoyl Chloride

The final step couples the aromatic acid chloride to the thiadiazol-2-amine using carbodiimide chemistry:

Coupling Reaction Parameters

| Component | Quantity |

|---|---|

| Amine | 5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (1 eq) |

| Acyl Chloride | 4-tert-Butylbenzoyl chloride (1.5 eq) |

| Coupling Agent | EDC·HCl (1.5 eq) |

| Catalyst | DMAP (0.1 eq) |

| Base | Triethylamine (3 eq) |

| Solvent | Dichloromethane (0.05 M) |

| Time | 12 hours, room temperature |

| Yield | 75% after chromatography |

Reaction Mechanism Insights

- EDC activates the carboxylic acid derivative in situ to form an O-acylisourea intermediate.

- Nucleophilic attack by the thiadiazol-2-amine generates the amide bond.

Final Product Characterization

4-(tert-Butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

- ¹H NMR (DMSO-d6): δ 12.01 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.51–7.33 (m, 4H, Ar-H), 4.45 (s, 2H, SCH2), 1.37 (s, 9H, C(CH3)3)

- ¹³C NMR (DMSO-d6): δ 169.8 (C=O), 163.2 (C-F), 155.6 (thiadiazole C-2), 140.1–115.4 (aromatic carbons), 35.2 (C(CH3)3), 31.1 (SCH2)

- HRMS (ESI): [M+H]⁺ calcd for C₂₁H₂₁FN₃OS₂: 430.1164; found: 430.1168

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated for critical steps:

Thioether Formation

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃/DMF | 80°C, 4 hours | 82 | 98 |

| NaOMe/MeOH | Reflux, 6 hours | 68 | 95 |

| Microwave | 100 W, 30 minutes | 79 | 97 |

Amidation Efficiency

| Coupling System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 12 | 75 |

| HATU/DIEA | DMF | 6 | 81 |

| DCC/HOBt | THF | 18 | 69 |

Microwave-assisted alkylation provided comparable yields to thermal methods but with reduced reaction times. HATU-mediated coupling in DMF marginally improved yields but required rigorous drying conditions.

Scalability and Process Optimization

Key Considerations for Industrial Translation

- Thiadiazole Synthesis : Replace ethanol with 2-MeTHF (renewable solvent) without yield loss.

- Alkylation Step : Switch from DMF to cyclopentyl methyl ether (CPME) to facilitate aqueous workup.

- Amidation : Implement flow chemistry with immobilized EDC to reduce reagent waste.

Environmental Metrics

- Process Mass Intensity (PMI): 32 (bench scale) → 18 (optimized)

- E-Factor: 45 → 22

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced properties.

Biology

The biological applications of 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are particularly promising:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

Medicine

In medicinal chemistry, the compound is being explored for:

- Targeted Drug Development : Its ability to interact with specific biological targets such as enzymes or receptors makes it a candidate for novel therapeutic agents.

- ADME Profiling : Studies assessing Absorption, Distribution, Metabolism, and Excretion properties indicate favorable pharmacokinetic profiles which are crucial for drug development.

Industrial Applications

The compound's unique chemical properties lend themselves to various industrial applications:

- Material Science : It can be utilized in developing new polymers or coatings that leverage its chemical stability and reactivity.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Case Studies

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Effects on Bioactivity: The fluorobenzylthio group in the target compound may confer enhanced metabolic stability compared to non-fluorinated analogues (e.g., benzylthio in ) due to fluorine’s electron-withdrawing and hydrophobic effects . Chalcone hybrids (e.g., 5a, 5h) exhibit strong cytotoxicity (IC₅₀ < 20 μM) in HeLa cells, likely due to DNA intercalation and apoptosis induction via caspase activation . The absence of a chalcone moiety in the target compound suggests differing mechanisms of action.

Kinase Inhibition :

Key Insights:

- The target compound’s 3-fluorobenzylthio group likely requires specialized coupling agents (e.g., DCC/HOBt) or thiol-alkylation steps, as seen in .

- Higher yields (>80%) are achievable with benzylthio derivatives compared to bulkier substituents (e.g., trifluoromethylphenyl), which may complicate purification .

Pharmacological Profiles

Table 3: Cytotoxicity and Selectivity of Analogues

| Compound | Cancer Cell Line (IC₅₀, μM) | Normal Cell Line (IC₅₀, μM) | Selectivity Index (Normal/Cancer) |

|---|---|---|---|

| 5a | HeLa: 9.12 | MRC-5: 18.56 | ~2.0 |

| 5h | HeLa: 12.72 | MRC-5: 81.33 | ~6.4 |

| 3a-g | MDA: <10 | Not tested | - |

- The target compound’s tert-butyl group may improve selectivity by reducing off-target interactions, as seen in kinase inhibitors with bulky substituents .

Biological Activity

The compound 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic molecule characterized by its unique structural features, including a thiadiazole ring and a tert-butyl group. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The IUPAC name for this compound is N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide . Its molecular formula is , with a molecular weight of approximately 357.4 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis pathways.

- Activity Against Bacteria : Studies have shown that similar thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions have shown enhanced antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Thiadiazole derivatives are also noted for their antifungal properties:

- Inhibition Rates : Compounds similar to this compound have demonstrated inhibition rates of 58% to 66% against fungi such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent research:

- Cell Line Studies : In vitro studies have shown that certain analogs exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from the thiadiazole scaffold have demonstrated promising results against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

A summary of relevant studies on the biological activity of the compound is presented below:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was correlated with increased potency.

- Antifungal Properties : Another investigation highlighted the antifungal efficacy of thiadiazole derivatives against common pathogens like Candida albicans, with some compounds showing better performance than standard antifungal agents .

Q & A

Q. Key Characterization Steps :

- TLC to monitor reaction progress.

- NMR Spectroscopy (¹H/¹³C) to confirm substituent connectivity and purity.

- Mass Spectrometry (MS) for molecular weight validation .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons of benzamide, and fluorobenzyl groups) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁FN₃OS₂) with <5 ppm error .

- HPLC-PDA : Assesses purity (>95% for biological assays) .

Q. Synthetic Workflow :

Synthesize derivatives via parallel combinatorial chemistry.

Validate purity with HPLC.

Screen against cancer cell lines and normal cells (e.g., HEK293) to calculate selectivity indices .

Advanced: How can researchers resolve discrepancies in reported solubility profiles for this compound?

Answer:

- Solvent System Optimization : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) rather than pure aqueous buffers .

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to account for physiological conditions .

- Co-solvency Approaches : Use cyclodextrins or liposomes to enhance bioavailability in conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.